molecular formula C12H16BrF2N2O6PS B8144457 3-Bromo-4-[difluoro(Phosphono)methyl]-N-Methyl-Nalpha-(Methylsulfonyl)-L-Phenylalaninamide

3-Bromo-4-[difluoro(Phosphono)methyl]-N-Methyl-Nalpha-(Methylsulfonyl)-L-Phenylalaninamide

Cat. No.: B8144457
M. Wt: 465.21 g/mol
InChI Key: GNQQLTLSVIWPPQ-JTQLQIEISA-N
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Description

CPT-157633 is a difluoro-phosphonomethyl phenylalanine derivative that acts as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B). This compound has garnered attention for its ability to prevent glucose intolerance induced by binge drinking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CPT-157633 involves the derivatization of phenylalanine with difluoro-phosphonomethyl groups. The reaction conditions typically require a controlled environment with specific reagents to ensure the purity and efficacy of the final product .

Industrial Production Methods

Industrial production of CPT-157633 follows stringent protocols to maintain high purity levels. The compound is synthesized in a controlled environment, ensuring that the reaction conditions are optimal for large-scale production .

Chemical Reactions Analysis

Types of Reactions

CPT-157633 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

CPT-157633 has a wide range of applications in scientific research:

Mechanism of Action

CPT-157633 exerts its effects by inhibiting the activity of protein tyrosine phosphatase 1B (PTP1B). This enzyme is a negative regulator of insulin signaling. By inhibiting PTP1B, CPT-157633 enhances insulin signaling, thereby preventing glucose intolerance. The compound also alleviates hypothalamic inflammation, which is a contributing factor to insulin resistance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CPT-157633 stands out due to its high potency and specificity in inhibiting PTP1B. Its ability to prevent glucose intolerance induced by binge drinking makes it a unique candidate for further research and potential therapeutic applications .

Properties

IUPAC Name

[[2-bromo-4-[(2S)-2-(methanesulfonamido)-3-(methylamino)-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrF2N2O6PS/c1-16-11(18)10(17-25(2,22)23)6-7-3-4-8(9(13)5-7)12(14,15)24(19,20)21/h3-5,10,17H,6H2,1-2H3,(H,16,18)(H2,19,20,21)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQQLTLSVIWPPQ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CC1=CC(=C(C=C1)C(F)(F)P(=O)(O)O)Br)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@H](CC1=CC(=C(C=C1)C(F)(F)P(=O)(O)O)Br)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrF2N2O6PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-[difluoro(Phosphono)methyl]-N-Methyl-Nalpha-(Methylsulfonyl)-L-Phenylalaninamide
Reactant of Route 2
3-Bromo-4-[difluoro(Phosphono)methyl]-N-Methyl-Nalpha-(Methylsulfonyl)-L-Phenylalaninamide
Reactant of Route 3
3-Bromo-4-[difluoro(Phosphono)methyl]-N-Methyl-Nalpha-(Methylsulfonyl)-L-Phenylalaninamide
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-[difluoro(Phosphono)methyl]-N-Methyl-Nalpha-(Methylsulfonyl)-L-Phenylalaninamide
Reactant of Route 5
3-Bromo-4-[difluoro(Phosphono)methyl]-N-Methyl-Nalpha-(Methylsulfonyl)-L-Phenylalaninamide
Reactant of Route 6
3-Bromo-4-[difluoro(Phosphono)methyl]-N-Methyl-Nalpha-(Methylsulfonyl)-L-Phenylalaninamide

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